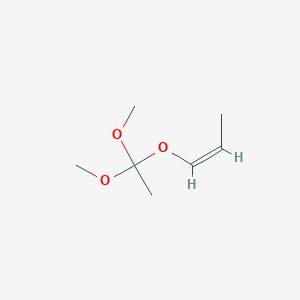
1-Propene, 1-(1,1-dimethoxyethoxy)-, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propene, 1-(1,1-dimethoxyethoxy)-, (Z)- is an organic compound with the molecular formula C7H14O3 and a molecular weight of 146.1843 g/mol . This compound is characterized by its unique structure, which includes a propene backbone with a dimethoxyethoxy substituent. It is a stereoisomer, specifically the (Z)-isomer, which indicates the configuration of the substituents around the double bond.
Vorbereitungsmethoden
The synthesis of 1-Propene, 1-(1,1-dimethoxyethoxy)-, (Z)- typically involves the reaction of propene with a suitable dimethoxyethoxy reagent under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereoisomer is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
Analyse Chemischer Reaktionen
1-Propene, 1-(1,1-dimethoxyethoxy)-, (Z)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
1-Propene, 1-(1,1-dimethoxyethoxy)-, (Z)- finds applications in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Propene, 1-(1,1-dimethoxyethoxy)-, (Z)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes and biochemical reactions .
Vergleich Mit ähnlichen Verbindungen
1-Propene, 1-(1,1-dimethoxyethoxy)-, (Z)- can be compared with other similar compounds, such as:
Dimethyl (E)-1-propenyl orthoacetate: Another stereoisomer with different spatial arrangement of substituents.
1-Propene, 1-(1,1-dimethoxyethoxy)-, (E)-: The (E)-isomer of the same compound, which has different chemical and physical properties due to the different configuration around the double bond.
This compound’s uniqueness lies in its specific stereochemistry and the resulting distinct chemical behavior and applications.
Eigenschaften
Molekularformel |
C7H14O3 |
|---|---|
Molekulargewicht |
146.18 g/mol |
IUPAC-Name |
(Z)-1-(1,1-dimethoxyethoxy)prop-1-ene |
InChI |
InChI=1S/C7H14O3/c1-5-6-10-7(2,8-3)9-4/h5-6H,1-4H3/b6-5- |
InChI-Schlüssel |
XJZFAGYWNJDGRK-WAYWQWQTSA-N |
Isomerische SMILES |
C/C=C\OC(C)(OC)OC |
Kanonische SMILES |
CC=COC(C)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















